1,4-Bis(2-hydroxyethyl)-1,4-diazabicyclo[2.2.2]octane-1,4-diium dichloride
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Overview
Description
1,4-Bis(2-hydroxyethyl)-1,4-diazabicyclo[2.2.2]octane-1,4-diium dichloride is a chemical compound with the molecular formula C₁₀H₂₂Cl₂N₂O₂. It is a quaternary ammonium compound that features a diazabicyclo[2.2.2]octane (DABCO) core with two hydroxyethyl groups attached to the nitrogen atoms. This compound is known for its unique structure and properties, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(2-hydroxyethyl)-1,4-diazabicyclo[2.2.2]octane-1,4-diium dichloride typically involves the quaternization of 1,4-diazabicyclo[2.2.2]octane with ethylene oxide or ethylene chlorohydrin. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{DABCO} + 2 \text{(ethylene oxide or ethylene chlorohydrin)} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of solvents, temperature control, and reaction time are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(2-hydroxyethyl)-1,4-diazabicyclo[2.2.2]octane-1,4-diium dichloride can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The chlorine atoms can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of new quaternary ammonium compounds.
Scientific Research Applications
1,4-Bis(2-hydroxyethyl)-1,4-diazabicyclo[2.2.2]octane-1,4-diium dichloride has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of ionic liquids and as a stabilizer in certain chemical processes.
Mechanism of Action
The mechanism of action of 1,4-Bis(2-hydroxyethyl)-1,4-diazabicyclo[2.2.2]octane-1,4-diium dichloride involves its interaction with molecular targets through its quaternary ammonium groups. These groups can form ionic bonds with negatively charged sites on enzymes, proteins, or other molecules, leading to inhibition or stabilization effects. The hydroxyethyl groups may also participate in hydrogen bonding, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): The parent compound without the hydroxyethyl groups.
1,4-Bis(2-chloroethyl)-1,4-diazabicyclo[2.2.2]octane: A similar compound with chloroethyl groups instead of hydroxyethyl groups.
1,4-Bis(2-methoxyethyl)-1,4-diazabicyclo[2.2.2]octane: A derivative with methoxyethyl groups.
Uniqueness
1,4-Bis(2-hydroxyethyl)-1,4-diazabicyclo[2.2.2]octane-1,4-diium dichloride is unique due to its combination of quaternary ammonium and hydroxyethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
143245-59-4 |
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Molecular Formula |
C10H22Cl2N2O2 |
Molecular Weight |
273.20 g/mol |
IUPAC Name |
2-[4-(2-hydroxyethyl)-1,4-diazoniabicyclo[2.2.2]octan-1-yl]ethanol;dichloride |
InChI |
InChI=1S/C10H22N2O2.2ClH/c13-9-7-11-1-2-12(5-3-11,6-4-11)8-10-14;;/h13-14H,1-10H2;2*1H/q+2;;/p-2 |
InChI Key |
MBYKXYSVLZXQLN-UHFFFAOYSA-L |
Canonical SMILES |
C1C[N+]2(CC[N+]1(CC2)CCO)CCO.[Cl-].[Cl-] |
Origin of Product |
United States |
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